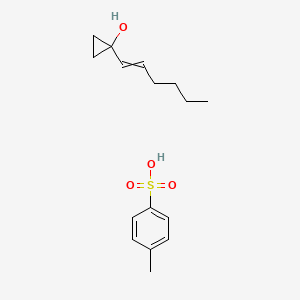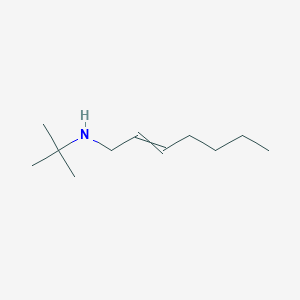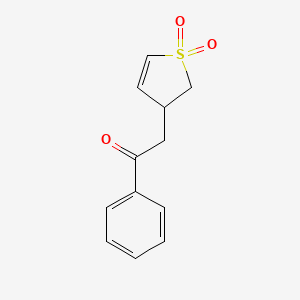
1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of a cyclopropane ring, an enyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the cyclopropanation of an enyl alcohol followed by sulfonation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions. The sulfonation step involves the reaction of the cyclopropanated product with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The enyl group can be reduced to an alkyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of sulfonamide or sulfonate ester.
Wissenschaftliche Forschungsanwendungen
1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The enyl group can participate in conjugation reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: Shares the cyclopropane ring but lacks the enyl and sulfonic acid groups.
Hexenol: Contains the enyl group but lacks the cyclopropane ring and sulfonic acid group.
Toluene sulfonic acid: Contains the sulfonic acid group but lacks the cyclopropane and enyl groups.
Uniqueness: 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the cyclopropane ring, enyl group, and sulfonic acid group in a single molecule allows for diverse reactivity and functionality.
Eigenschaften
CAS-Nummer |
190511-59-2 |
|---|---|
Molekularformel |
C16H24O4S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-9(10)7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,2-4,7-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
PLPACGPJYXWLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC1(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)



